molecular formula C15H12N2OS2 B2697835 N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide CAS No. 941877-81-2

N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide

Cat. No. B2697835
CAS RN: 941877-81-2
M. Wt: 300.39
InChI Key: DQLKKVLMYFDACN-UHFFFAOYSA-N
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Description

“N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide” is a chemical compound that belongs to the class of benzothiazole derivatives . Benzothiazole derivatives have been studied for their potential anti-inflammatory properties .


Synthesis Analysis

The synthesis of similar benzothiazole derivatives involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is analyzed using techniques such as IR spectroscopy, 1H and 13C NMR, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives include coupling reactions and treatment with chloroethyl compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are determined by techniques such as C, H, and N analysis, and IR, 1H, 13C NMR, and mass spectral data .

Scientific Research Applications

Anti-Tubercular Activity

Benzothiazole derivatives have shown promise as anti-tubercular agents. Recent synthetic developments have led to the discovery of compounds with inhibitory activity against Mycobacterium tuberculosis (the causative agent of tuberculosis). These molecules were compared with standard reference drugs, and their potency was evaluated in vitro and in vivo . Researchers have explored various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, and microwave irradiation, to create novel benzothiazole derivatives. Additionally, molecular docking studies have been conducted to identify potent inhibitors against the target enzyme DprE1, a critical component in the mycobacterial cell wall biosynthesis .

Antioxidant Properties

While specific studies on this compound are limited, benzothiazoles, in general, exhibit antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing damage caused by free radicals. Further investigations into the antioxidant potential of N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide could reveal its specific mechanisms and applications .

Antibacterial Activity

Thiazole-containing compounds have been explored for their antibacterial properties. Although direct studies on this specific compound are scarce, related derivatives have demonstrated preliminary in vitro antibacterial activity against bacteria such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi . Further research could elucidate its antibacterial spectrum and potential clinical applications.

COX-1 Inhibition

Benzothiazole-based compounds have been investigated for their cyclooxygenase (COX) inhibition. While N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide itself has not been extensively studied, related analogs have shown weak COX-1 inhibitory activity. Understanding its selectivity and mechanism of action could contribute to drug development in the field of pain management and inflammation .

Heterocyclic Chemistry and Beyond

Beyond its specific applications, this compound contributes to the rich landscape of heterocyclic chemistry. Heterocycles play a vital role in drug discovery, materials science, and bioorganic chemistry. Researchers may explore modifications of N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide to create diverse derivatives with tailored properties.

Mechanism of Action

Target of Action

N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide, also known as N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]benzamide, has been found to have diverse biological activities . The primary targets of this compound are the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .

Mode of Action

N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide interacts with its targets, the COX-1 and COX-2 enzymes, by inhibiting their peroxidase activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation .

Biochemical Pathways

The action of N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide affects the arachidonic acid pathway . By inhibiting the COX-1 and COX-2 enzymes, it prevents the conversion of arachidonic acid to prostaglandins . This results in a decrease in the production of these inflammatory mediators, thereby affecting the downstream effects of inflammation.

Pharmacokinetics

Thiazole derivatives, to which this compound belongs, are generally known for their good absorption and distribution profiles .

Result of Action

The molecular and cellular effects of N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide’s action primarily involve the reduction of inflammation. By inhibiting the COX-1 and COX-2 enzymes, it reduces the production of prostaglandins, key mediators of inflammation . This results in a decrease in the inflammatory response.

properties

IUPAC Name

N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS2/c1-19-11-8-5-9-12-13(11)16-15(20-12)17-14(18)10-6-3-2-4-7-10/h2-9H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQLKKVLMYFDACN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC2=C1N=C(S2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide

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